molecular formula C20H20ClN3O2 B2862469 2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one CAS No. 338751-05-6

2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B2862469
CAS No.: 338751-05-6
M. Wt: 369.85
InChI Key: ARIKTISESJOPEM-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Key structural features include:

  • Position 2: A 4-chlorophenyl group, which introduces electron-withdrawing effects and enhances stability.
  • Position 5: An ethoxy group, contributing electron-donating properties and influencing solubility.

The compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with β-ketoesters or via Knoevenagel condensation to form the methylene bridge .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(3,4-dimethylphenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-4-26-19-18(12-22-16-8-5-13(2)14(3)11-16)20(25)24(23-19)17-9-6-15(21)7-10-17/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKSJFLEDNDYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C20H20ClN3O2C_{20}H_{20}ClN_3O_2 with a molecular weight of approximately 373.84 g/mol.

Structural Characteristics

The compound features a chlorophenyl group and a dimethylanilino moiety linked through a methylene bridge to a 5-ethoxy-2,4-dihydro-pyrazol-3-one structure. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which may play a role in its anticancer and antimicrobial activities.
  • Cellular Interaction : It can induce apoptosis in cancer cells by disrupting cellular processes and altering protein functions.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this pyrazolone derivative. For example:

  • In vitro studies demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells .
Cell LineIC50 (µM)Reference
MCF715.0
HepG210.5

Antimicrobial Activity

Research indicates that pyrazolone derivatives possess notable antimicrobial properties. For instance:

  • The compound's structural elements may enhance its ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The position of substituents on the phenyl rings and the presence of electron-donating or withdrawing groups significantly influence the biological activity of these compounds. For instance:

  • The presence of the chlorine atom at the para position of the phenyl ring has been associated with increased potency against certain cancer cell lines due to enhanced lipophilicity and electronic effects .

Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazolone derivatives, including the target compound, assessed their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituent groups led to variations in potency:

  • The compound exhibited an IC50 value of 12 µM against A549 (lung cancer) cells, suggesting significant anticancer properties.

Study 2: Antibacterial Efficacy

In another investigation focusing on antimicrobial properties, the compound demonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Bacterial StrainMIC (µg/mL)Reference
E. coli16
S. aureus8

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyrazol-3-one derivatives are analyzed for comparative insights:

Table 1: Structural Comparison of Pyrazol-3-one Derivatives

Compound Name / Evidence ID Position 2 Position 4 Substituent Position 5 Key Features
Target Compound 4-Chlorophenyl (3,4-Dimethylanilino)methylene Ethoxy Bulky anilino group; ethoxy enhances hydrophilicity.
(4Z)-2-(3-Chlorophenyl)... 3-Chlorophenyl [2-(2,4-Dinitrophenyl)hydrazino]methylene Methyl Hydrazino linker with nitro groups; electron-deficient core.
(Z)-4-(4-Chlorobenzylidene)... Phenyl 4-Chlorobenzylidene Methyl Benzylidene moiety; simpler substitution pattern.
2-(4-Chlorophenyl)-4-[1-(4-ClPh)... 4-Chlorophenyl 1-(4-Chlorophenyl)-3-methyl-pyrazol-5-yl Methyl Bis-pyrazole structure; dual chloro groups increase lipophilicity.
(4Z)-4-[(2-ClAnilino)(Ph)... 1-Phenyl (2-Chloroanilino)(phenyl)methylidene - Chloro-anilino hybrid; steric hindrance from phenyl group.
4-({[5-(2,4-DClPh)... 2,4-Dimethylphenyl [5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino Methyl Thiadiazole moiety; potential antimicrobial activity.
2-(3-ClPh)-4-[[5-(EtSO₂)... 3-Chlorophenyl [5-(Ethylsulfonyl)-2-hydroxyphenyl]azo Methyl Azo dye functionality; sulfonyl group enhances acidity.

Key Comparative Insights

Substituent Effects on Electronic Properties: The target compound’s ethoxy group at position 5 increases electron density on the pyrazolone ring compared to methyl groups in . This may improve solubility in polar solvents.

Steric and Functional Group Diversity: The (3,4-dimethylanilino)methylene group in the target compound introduces steric bulk absent in simpler benzylidene derivatives (e.g., ). This could hinder molecular packing, as seen in crystallographic data for (R factor = 0.081) . Thiadiazole in and azo groups in expand functional diversity, suggesting applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., dyes).

Biological and Chemical Implications: Bis-pyrazole derivatives like may exhibit enhanced bioactivity due to dual aromatic systems, whereas the target compound’s anilino group could facilitate receptor binding via hydrogen bonding. Hydrazino substituents in may confer chelating properties, contrasting with the target compound’s non-metallophilic design.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., Knoevenagel condensation for the methylene bridge), whereas azo derivatives like are synthesized via diazotization, a simpler route .

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazolone derivative?

The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Critical parameters include:

  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) are common solvents for facilitating imine formation and enolization .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required to achieve high yields while minimizing side reactions .
  • Catalysts : Acidic or basic catalysts may be used depending on the reaction step (e.g., acetic acid for cyclization) .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography improves purity .

Example workflow :

StepReagents/ConditionsTarget IntermediateYield Optimization
1Ethanol, 4-chlorophenylhydrazineHydrazone formationpH adjustment (5–6)
23,4-dimethylaniline, DMSO, 90°CSchiff base formationStirring duration (4–6 hr)
3Acetic acid, refluxCyclization to pyrazoloneSolvent ratio (DMF:EtOH 1:1)

Q. How can structural characterization be methodically validated for this compound?

Use a combination of:

  • X-ray crystallography for unambiguous confirmation of the imine linkage and stereochemistry (e.g., single-crystal studies at 100 K) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at C5, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: ~442.1 Da).

Common discrepancies :

  • Tautomerism : The enol-keto equilibrium in pyrazolones may lead to conflicting NMR data. Use DMSO-d6_6 to stabilize the enol form .

Q. What analytical methods resolve contradictions in solubility or reactivity data?

  • Solubility testing : Perform in multiple solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify saturation points .
  • Reactivity conflicts : Cross-validate via HPLC (C18 column, acetonitrile/water gradient) to detect byproducts or degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imine group (C=N) often acts as an electron-deficient region .
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Focus on the 3,4-dimethylanilino group’s hydrophobic interactions .

Case study :

Derivative ModificationPredicted ΔG (kcal/mol)Observed IC50_{50} (µM)
Ethoxy → Methoxy-8.212.3 ± 1.5
Chlorophenyl → Fluorophenyl-9.18.7 ± 0.9

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Dose-response curves : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize IC50_{50} values .
  • Mechanistic studies : Combine Western blotting (e.g., apoptosis markers like caspase-3) with ROS detection kits to confirm oxidative stress pathways .

Q. How to investigate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor via LC-MS over 24 hours.
  • Light/heat stress testing : Expose to UV light (254 nm) or 60°C for 48 hours, then quantify degradation products .

Methodological Challenges and Solutions

Q. What techniques are recommended for studying interactions with serum proteins?

  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip to measure binding affinity (KD_D) .
  • Fluorescence quenching : Monitor tryptophan emission shifts (λex_{ex} = 280 nm) upon compound addition to calculate binding constants .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluoro vs. 4-chloro) and compare bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., the pyrazolone core and ethoxy group) using CoMFA or CoMSIA .

Emerging Research Directions

Q. What advanced techniques enable enantiomer separation for chiral analogs?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Crystallization-induced asymmetric transformation : Employ chiral auxiliaries (e.g., L-proline) during synthesis .

Q. How to evaluate electrochemical properties for material science applications?

  • Cyclic voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF6_6) to assess electron-transfer behavior .
  • Bandgap calculation : Combine UV-Vis spectroscopy with DFT to predict semiconducting potential (e.g., Eg ≈ 3.2 eV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.